Thieno[3,2-b]thiophene-2,5-dicarboxylic acid Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 18646-81-6
VCID: VC4477192
InChI: InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)
SMILES: C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O
Molecular Formula: C8H4O4S2
Molecular Weight: 228.24

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

CAS No.: 18646-81-6

Cat. No.: VC4477192

Molecular Formula: C8H4O4S2

Molecular Weight: 228.24

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid - 18646-81-6

Specification

CAS No. 18646-81-6
Molecular Formula C8H4O4S2
Molecular Weight 228.24
IUPAC Name thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Standard InChI InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)
Standard InChI Key JMURVZFFOUWCNW-UHFFFAOYSA-N
SMILES C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid features two carboxylic acid groups at the 2- and 5-positions of a fused thieno[3,2-b]thiophene core. The molecule’s rigidity arises from the fully conjugated π-system of the bicyclic thiophene scaffold, which adopts a planar configuration . This geometry facilitates strong π-π stacking interactions, enhancing its suitability for crystalline materials like coordination polymers.

Spectroscopic and Thermodynamic Data

The compound’s infrared (IR) spectrum typically exhibits strong absorption bands at ~1680 cm⁻¹ and ~1300 cm⁻¹, corresponding to carbonyl (C=O) and C-S stretching vibrations, respectively . Differential scanning calorimetry (DSC) reveals a decomposition temperature above 300°C, underscoring its thermal stability . Solubility is limited to polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with negligible solubility in water or hydrocarbons .

PropertyValueSource
Molecular FormulaC₈H₄O₄S₂
Molecular Weight228.25 g/mol
Melting Point>300°C (decomposes)
SolubilityDMF, DMSO

Synthesis and Derivatization Pathways

Oxidation of Dicarbaldehyde Precursors

The synthesis of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid commonly involves the oxidation of Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (C₈H₄O₂S₂) . Tollens reagent (Ag(NH₃)₂⁺) is employed under alkaline conditions to convert the aldehyde groups (-CHO) to carboxylic acids (-COOH) . This method yields the target compound in purities exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC) .

Functionalization Strategies

The carboxylic acid groups enable diverse derivatization reactions:

  • Esterification: Reaction with alcohols (e.g., ethanol) produces diethyl esters, enhancing solubility for solution-processing .

  • Amidation: Condensation with amines forms diamides, utilized as ligands in catalytic systems .

  • Coordination Chemistry: Deprotonation yields a dianionic ligand (C₈H₂O₄S₂²⁻), which coordinates to metal ions like Zn²⁺ or Cu²⁺ to form MOFs .

Applications in Optoelectronic Materials

Dye-Sensitized Solar Cells (DSSCs)

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid serves as an anchoring group in organic dyes for DSSCs. In a 2017 study, dyes incorporating this moiety demonstrated broad absorption spectra (λₐᵦₛ = 450–550 nm) and high molar extinction coefficients (>20,000 M⁻¹cm⁻¹) . The carboxylic acid groups bind to TiO₂ surfaces, facilitating electron injection into the semiconductor’s conduction band.

Photophysical Performance

Comparative analysis of two dyes (3a and 3b) revealed distinct optoelectronic behaviors:

DyeAnchoring Groupλₐᵦₛ (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Quantum Yield (ϕ)
3aCyanoacetic acid46860257180.36
3bRhodanine-3-acetic acid52268163050.02

Charge Transfer Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy of 3a adsorbed on TiO₂ revealed electron injection times <250 fs, with subsequent charge recombination occurring over picosecond timescales . Density functional theory (DFT) calculations further indicated HOMO localization on the donor moiety (triphenylamine) and LUMO delocalization across the thienothiophene bridge, aligning with efficient electron injection .

Comparative Analysis with Related Ligands

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid outperforms traditional ligands like terephthalic acid in specific applications:

  • MOF Stability: The thienothiophene backbone imparts greater rigidity, reducing framework collapse under thermal stress .

  • Electron Transport: Sulfur atoms enhance electronic coupling in coordination polymers, improving conductivity in electrocatalytic applications .

Challenges and Future Directions

While Thieno[3,2-b]thiophene-2,5-dicarboxylic acid exhibits promising optoelectronic properties, challenges remain in scalability and environmental stability. Future research should prioritize:

  • Green Synthesis Routes: Developing solvent-free or aqueous-phase oxidation methods to reduce waste .

  • Hybrid Materials: Integrating this ligand with perovskite or quantum dot components for tandem solar cells .

  • Biological Compatibility: Exploring biocompatible MOFs for drug delivery, leveraging the compound’s porosity and low toxicity .

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